molecular formula C14H15NO5 B15023229 Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate

Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate

Cat. No.: B15023229
M. Wt: 277.27 g/mol
InChI Key: LKHCWMSDKRCJDR-UHFFFAOYSA-N
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Description

Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate is a complex organic compound with a unique structure that includes a benzofuran ring, an amino group, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Methoxylation: The methoxy group is added via an electrophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate: shares structural similarities with other benzofuran derivatives.

    4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoic acid: This compound lacks the methyl ester group but has similar chemical properties.

    3-amino-5-methoxybenzofuran: A simpler compound with a similar core structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate

InChI

InChI=1S/C14H15NO5/c1-18-8-3-5-11-9(7-8)13(15)14(20-11)10(16)4-6-12(17)19-2/h3,5,7H,4,6,15H2,1-2H3

InChI Key

LKHCWMSDKRCJDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2N)C(=O)CCC(=O)OC

Origin of Product

United States

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